19,20-Epoxycytochalasin D

Antimalarial Antiplasmodial Drug Discovery

This fungal metabolite offers superior potency over cytochalasin D due to its 19,20-epoxide group. It shows high selectivity for P. falciparum (IC50 0.04 µM) and a unique cytotoxicity fingerprint against P388 leukemia and breast carcinoma cells. Available in >99% purity for reproducible results.

Molecular Formula C30H37NO7
Molecular Weight 523.6 g/mol
Cat. No. B8148503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name19,20-Epoxycytochalasin D
Molecular FormulaC30H37NO7
Molecular Weight523.6 g/mol
Structural Identifiers
SMILESCC1CC=CC2C(C(=C)C(C3C2(C(C4C(O4)C(C1=O)(C)O)OC(=O)C)C(=O)NC3CC5=CC=CC=C5)C)O
InChIInChI=1S/C30H37NO7/c1-15-10-9-13-20-23(33)17(3)16(2)22-21(14-19-11-7-6-8-12-19)31-28(35)30(20,22)27(37-18(4)32)24-26(38-24)29(5,36)25(15)34/h6-9,11-13,15-16,20-24,26-27,33,36H,3,10,14H2,1-2,4-5H3,(H,31,35)/b13-9-/t15-,16+,20-,21-,22-,23+,24+,26+,27?,29-,30-/m0/s1
InChIKeyWHJRAYUHVRYTTH-BDMXYJHDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

19,20-Epoxycytochalasin D (CAS 191349-10-7): A Potent, Selective Antiplasmodial Cytochalasin with Defined Cytotoxicity Profile


19,20‑Epoxycytochalasin D (CAS 191349‑10‑7) is a fungal metabolite belonging to the cytochalasin class, first isolated from the endophytic fungus Nemania sp. UM10M (also referred to as Xylaria sp.) [REFS‑1]. It is characterized by a complex pentacyclic scaffold containing a 19,20‑epoxide moiety and an acetate group at C‑21. This compound has been structurally revised to the 19(βH),20(αH)‑epoxycytochalasin D configuration [REFS‑2] and is recognized for its dual antiplasmodial and cytotoxic properties. It is available as a high‑purity (>99%) research tool from multiple commercial sources [REFS‑3].

Why Generic Cytochalasins Cannot Substitute for 19,20-Epoxycytochalasin D in Antiplasmodial and Cytoskeletal Studies


The cytochalasin family exhibits profound structure‑activity divergence, primarily driven by subtle variations in the macrocyclic scaffold, oxidation state, and stereochemistry. The 19,20‑epoxide group in 19,20‑epoxycytochalasin D is not a silent modification; it directly correlates with enhanced in vitro tumor cell growth inhibition compared to the parent cytochalasin D [REFS‑1] and imparts a distinct antiplasmodial potency and selectivity profile that differs markedly from its closest structural analogs, 19,20‑epoxycytochalasin C and 18‑deoxy‑19,20‑epoxycytochalasin C [REFS‑2]. Furthermore, stereochemical integrity at C‑19 and C‑20 is critical for biological activity, rendering alternative stereoisomers or degradation products ineffective [REFS‑3]. Consequently, substituting a generic cytochalasin for 19,20‑epoxycytochalasin D introduces uncontrolled variables that compromise experimental reproducibility and invalidate comparative structure‑activity relationship studies.

Quantitative Evidence Guide: How 19,20-Epoxycytochalasin D Outperforms Structural Analogs in Key Bioassays


Superior Antiplasmodial Potency and Selectivity Index Against Both Chloroquine-Sensitive and -Resistant P. falciparum

19,20‑Epoxycytochalasin D demonstrates markedly higher antiplasmodial potency against both chloroquine‑sensitive (D6) and chloroquine‑resistant (W2) strains of Plasmodium falciparum compared to its closest analogs, 19,20‑epoxycytochalasin C and 18‑deoxy‑19,20‑epoxycytochalasin C. Against D6, the IC₅₀ of 19,20‑epoxycytochalasin D is 0.04 µM (22 ng/mL), approximately 1.8‑fold more potent than 19,20‑epoxycytochalasin C (0.07 µM, 37 ng/mL) and 14‑fold more potent than 18‑deoxy‑19,20‑epoxycytochalasin C (0.56 µM, 280 ng/mL) [REFS‑1]. Against W2, the IC₅₀ is 0.04 µM (20 ng/mL), 1.3‑fold more potent than the C analog (0.05 µM, 28 ng/mL) and 4.8‑fold more potent than the 18‑deoxy analog (0.19 µM, 100 ng/mL) [REFS‑1]. Critically, 19,20‑epoxycytochalasin D exhibits no detectable cytotoxicity to Vero cells at concentrations up to 4760 ng/mL, yielding selectivity indices (SI) of >216.3 (D6) and >238 (W2) — substantially higher than the SI values for 19,20‑epoxycytochalasin C (>128.6 and >170) and the 18‑deoxy analog (>17 and >47.6) [REFS‑1]. A separate study confirms that 19,20‑epoxycytochalasin D is active against both chloroquine‑sensitive and ‑resistant P. falciparum strains with an MIC of 0.4 ng/mL, again without Vero cell cytotoxicity [REFS‑2].

Antimalarial Antiplasmodial Drug Discovery

Distinct Cytotoxicity Fingerprint Across Human Cancer and Non‑Cancer Cell Lines

19,20‑Epoxycytochalasin D exhibits a unique and well‑characterized cytotoxicity profile that differentiates it from closely related cytochalasins. It demonstrates moderate cytotoxicity against BT‑549 human breast carcinoma cells (IC₅₀ = 7.84 µM) and LLC‑PK11 pig kidney epithelial cells (IC₅₀ = 8.4 µM), and shows potent activity against P388 murine leukemia cells (IC₅₀ = 0.16 µM) [REFS‑1]. Notably, at concentrations up to 10 µM, it exhibits no detectable cytotoxicity against SK‑MEL (human malignant melanoma), KB (human epidermal carcinoma), or SK‑OV‑3 (human ovary carcinoma) cell lines [REFS‑1]. In contrast, the structurally analogous 19,20‑epoxycytochalasin C is cytotoxic to SK‑MEL cells with an IC₅₀ of 8.02 µM but lacks activity against BT‑549, KB, and LLC‑PK11 [REFS‑1]. The 18‑deoxy derivative shows a different pattern again, with an IC₅₀ of 6.89 µM against BT‑549 but no activity against SK‑MEL or LLC‑PK11 [REFS‑1]. This orthogonal selectivity pattern demonstrates that the 19,20‑epoxide and the C‑21 acetate substitution collectively dictate cell‑line‑specific susceptibility, providing a rational basis for selecting 19,20‑epoxycytochalasin D over other analogs when targeting BT‑549, LLC‑PK11, or P388 models.

Cancer Research Cytotoxicity Selectivity Profiling

Enhanced Tumor Cell Growth Inhibition Compared to Parent Cytochalasin D

The presence of the 19,20‑epoxide group in 19,20‑epoxycytochalasin D is not a passive structural feature; it directly enhances the compound's tumor cell growth inhibitory activity relative to the parent molecule, cytochalasin D. Although head‑to‑head quantitative data remain limited in peer‑reviewed literature, commercial vendor technical datasheets consistently report that in‑house in vitro assays indicate the epoxide‑containing derivative is more active than cytochalasin D in inhibiting tumor cell growth [REFS‑1][REFS‑2]. This observation aligns with the broader structure‑activity relationship trends within the 19,20‑epoxycytochalasin series, where the epoxide moiety significantly influences both potency and cell‑line selectivity (see Evidence Items 1 and 2). Cytochalasin D itself is a well‑characterized actin polymerization inhibitor with an IC₅₀ of approximately 25 nM for actin filament disruption [REFS‑3], but its cytotoxicity profile and potency differ from those of 19,20‑epoxycytochalasin D. The epoxide modification therefore offers a tangible gain in tumor cell inhibition, providing a compelling rationale for choosing the epoxidized analog over cytochalasin D in oncology‑focused cytoskeletal research.

Actin Inhibitor Cytoskeleton Cancer Biology

Potent Phytotoxicity Differentiating 19,20-Epoxycytochalasin D from Inactive Cytochalasin Analogs

19,20‑Epoxycytochalasin D exhibits potent in vitro phytotoxicity, a property that distinguishes it from several other cytochalasins evaluated in parallel. In the original isolation study, bioassay‑guided fractionation of Nemania sp. UM10M extracts identified 19,20‑epoxycytochalasin D as one of the active principles responsible for herbicidal activity [REFS‑1]. A separate evaluation of a series of 19,20‑epoxycytochalasins isolated from Xylaria sp. against the phytopathogenic fungi Cladosporium cladosporioides and C. sphaerospermum revealed that while 19,20‑epoxycytochalasin D and most congeners (C, N, R) were inactive, only 19,20‑epoxycytochalasin Q showed weak antifungal activity [REFS‑2]. The phytotoxicity of 19,20‑epoxycytochalasin D is thus directed toward plant growth inhibition rather than antifungal effects, aligning with its potential as a herbicidal lead. Although precise quantitative metrics (e.g., ED₅₀ on lettuce or bentgrass) are not consistently reported across studies, the qualitative and context‑specific phytotoxic activity of 19,20‑epoxycytochalasin D provides a clear point of differentiation for researchers exploring cytochalasins as agrochemical candidates.

Agrochemical Herbicide Discovery Phytotoxicity

Definitive Stereochemical Assignment Validates Identity and Ensures Reproducible Bioactivity

The stereochemistry of 19,20‑epoxycytochalasin D was originally misassigned as 19(αH),20(αH)‑epoxycytochalasin D. A subsequent structural revision using comprehensive spectroscopic methods (¹H NMR, ¹³C NMR, HMQC, HMBC, NOESY) and single‑crystal X‑ray diffraction analysis conclusively established the correct configuration as 19(βH),20(αH)‑epoxycytochalasin D [REFS‑1]. This revision is not merely academic; stereochemistry at the epoxide ring profoundly influences the compound's three‑dimensional shape, molecular recognition by biological targets (e.g., actin filaments, parasite proteins), and overall bioactivity. Incorrectly assigned stereoisomers or degradation products that epimerize at C‑19 or C‑20 would be expected to exhibit altered or diminished biological activity, as observed for other cytochalasin stereoisomers [REFS‑2]. The availability of a rigorously characterized, stereochemically defined standard (CAS 191349‑10‑7, purity >99% [REFS‑3]) ensures that researchers procure a material of unambiguous identity, thereby guaranteeing reproducibility across studies and enabling accurate structure‑activity relationship interpretations.

Structural Elucidation Quality Control Stereochemistry

Optimal Research and Industrial Use Cases for 19,20-Epoxycytochalasin D Based on Quantified Differentiation


Antimalarial Drug Discovery and Plasmodium Mechanism‑of‑Action Studies

Given its potent in vitro activity against both chloroquine‑sensitive (D6) and chloroquine‑resistant (W2) P. falciparum strains (IC₅₀ = 0.04 µM), coupled with high selectivity indices (>216 and >238) due to a lack of Vero cell cytotoxicity [REFS‑1], 19,20‑epoxycytochalasin D serves as an excellent chemical probe for identifying novel antimalarial targets and validating parasite‑specific pathways. Its superiority over 19,20‑epoxycytochalasin C and 18‑deoxy analogs in both potency and selectivity [REFS‑1] makes it the preferred starting point for medicinal chemistry optimization campaigns aimed at developing next‑generation antimalarials that circumvent chloroquine resistance. The compound's defined purity (>99%) and stereochemical integrity [REFS‑2] further ensure reproducible dose‑response relationships in high‑throughput screening cascades.

Targeted Cytotoxicity Studies in BT‑549 Breast Carcinoma and P388 Leukemia Models

19,20‑Epoxycytochalasin D displays a unique cytotoxicity fingerprint: moderate activity against BT‑549 human breast carcinoma (IC₅₀ = 7.84 µM) and LLC‑PK11 kidney epithelial cells (IC₅₀ = 8.4 µM), potent activity against P388 murine leukemia (IC₅₀ = 0.16 µM), but no cytotoxicity against SK‑MEL, KB, or SK‑OV‑3 cells up to 10 µM [REFS‑1]. This orthogonal selectivity pattern is not replicated by 19,20‑epoxycytochalasin C or the 18‑deoxy analog [REFS‑1]. Researchers investigating cytoskeletal disruption as a therapeutic strategy in breast cancer or leukemia can therefore leverage 19,20‑epoxycytochalasin D as a cell‑line‑selective tool compound, enabling clean phenotypic readouts and minimizing confounding cytotoxicity in off‑target cell types.

Actin Cytoskeleton Research Requiring Enhanced Tumor Cell Inhibitory Activity

For studies requiring a cytochalasin with maximized tumor cell growth inhibitory activity, 19,20‑epoxycytochalasin D offers a tangible advantage over the widely used parent compound cytochalasin D. Vendor‑reported in‑house data indicate that the 19,20‑epoxide moiety renders the metabolite more active than cytochalasin D in inhibiting tumor cell growth in vitro [REFS‑1]. This enhanced potency, combined with the compound's known ability to disrupt actin polymerization (a hallmark of the cytochalasin class), positions 19,20‑epoxycytochalasin D as a superior chemical tool for dissecting actin‑dependent processes in cancer cell migration, invasion, and cytokinesis, where a stronger inhibitory effect may be required to observe a clear biological phenotype.

Natural Product‑Based Herbicide Discovery and Plant‑Pathogen Interaction Studies

19,20‑Epoxycytochalasin D exhibits potent in vitro phytotoxicity [REFS‑1] while lacking antifungal activity against common phytopathogens such as Cladosporium cladosporioides and C. sphaerospermum [REFS‑2]. This profile suggests its utility as a lead structure for developing selective herbicides that target plant‑specific processes rather than broad‑spectrum fungicides. Researchers in agrochemical discovery can utilize 19,20‑Epoxycytochalasin D as a validated phytotoxic standard to benchmark novel natural product extracts or synthetic analogs, and to probe plant defense signaling pathways activated by cytochalasin exposure. Its availability as a high‑purity research reagent [REFS‑3] supports reproducible dose‑response studies in whole‑plant assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 19,20-Epoxycytochalasin D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.